molecular formula C23H26N2O8S B2930708 Ethyl 6-[(benzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866344-78-7

Ethyl 6-[(benzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Número de catálogo: B2930708
Número CAS: 866344-78-7
Peso molecular: 490.53
Clave InChI: JLZUSXRLPPQADC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 6-[(benzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative structurally characterized by a 3,4,5-trimethoxyphenyl group at position 4 and a benzenesulfonylmethyl substituent at position 5. The benzenesulfonylmethyl group distinguishes it from simpler analogs, introducing enhanced electronic and steric effects that may influence reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name

ethyl 6-(benzenesulfonylmethyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O8S/c1-5-33-22(26)19-16(13-34(28,29)15-9-7-6-8-10-15)24-23(27)25-20(19)14-11-17(30-2)21(32-4)18(12-14)31-3/h6-12,20H,5,13H2,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZUSXRLPPQADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 6-[(benzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C21H22N2O5S
  • Molecular Weight : 414.47 g/mol
  • CAS Number : 902277-65-0

The structure features a tetrahydropyrimidine ring substituted with a benzenesulfonyl group and a trimethoxyphenyl moiety. The presence of these functional groups is crucial for the compound's biological activity.

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant properties. The radical scavenging activity was measured using various assays, yielding IC50 values that indicate its effectiveness in neutralizing free radicals. For example, related compounds in the same class have shown IC50 values ranging from 6.261 µM to 2358 µM for radical scavenging .

Antidiabetic Activity

The compound has been evaluated for its potential as an anti-diabetic agent. It has been shown to inhibit alpha-amylase, an enzyme involved in carbohydrate digestion. The IC50 values for alpha-amylase inhibition in related studies ranged from 6.539 µM to 11.27 µM . This suggests that the compound could be beneficial in managing blood sugar levels.

Cytotoxicity Against Cancer Cell Lines

Studies have also assessed the cytotoxic effects of this compound against various cancer cell lines, including HepG2 (liver cancer) cells. The cytotoxicity was measured using MTT assays, with IC50 values reported between 5.351 µg/mL and 18.69 µg/mL . These findings indicate that the compound may possess anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure:

  • Substituent Effects : The presence of electron-withdrawing groups such as halogens on the benzene ring enhances the compound's biological activity by stabilizing reactive intermediates.
  • Functional Group Influence : The oxo and thio linkages in the pyrimidine core play a significant role in modulating activity against different biological targets.
  • Conformational Flexibility : The dihedral angles between rings can affect how the molecule interacts with biological targets.

In Vitro Studies

A study conducted on related tetrahydropyrimidine derivatives highlighted their potential as lead compounds in drug development due to their low IC50 values and high binding affinities to target enzymes . The results indicated that structural modifications could lead to enhanced biological performance.

In Silico Screening

Computational methods have also been employed to predict the binding affinities of these compounds to various biological targets. Molecular docking studies suggest that certain conformations of this compound exhibit strong interactions with key enzymes involved in metabolic pathways .

Comparación Con Compuestos Similares

Position 4: Aromatic Substitution Patterns

  • This symmetry may improve crystallinity and stability compared to asymmetrical analogs.
  • 2,4,6-Trimethoxyphenyl (Compound 2, ): The meta-substitution pattern here reduces symmetry, leading to distinct NMR chemical shifts (e.g., δ 6.18 ppm for aromatic protons vs. δ 6.9–8.95 ppm in the target compound) and altered antibacterial activity .
  • 4-Hydroxyphenyl (): The phenolic -OH group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic trimethoxy groups in the target compound .

Position 6: Alkyl vs. Sulfonyl Groups

  • Methyl (): Simpler analogs like Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-tetrahydropyrimidine-5-carboxylate exhibit lower steric hindrance and electron-withdrawing effects. Their melting points (e.g., 252–254°C for methyl derivatives) suggest higher crystallinity compared to sulfonyl-containing compounds, though direct data for the target is lacking .
  • Bromomethyl (): Bromine substitution introduces reactivity for further functionalization (e.g., nucleophilic substitution to introduce sulfonyl groups, as inferred for the target compound) .
  • Benzenesulfonylmethyl (Target Compound): The sulfonyl group enhances acidity (via electron withdrawal) and solubility in polar solvents.

Physicochemical Properties

Compound (Position 6 Substituent) Melting Point (°C) Key NMR Shifts (1H, δ ppm) Solubility
Methyl () 252–254 2.15 (CH3), 6.18 (ArH) Low in H2O
Bromomethyl () Not reported ~4.5–5.5 (CH2Br) Moderate
Benzenesulfonylmethyl (Target) Not available Expected downfield ~7.5–8.5 (ArSO2) High in DMSO

The benzenesulfonyl group in the target compound is anticipated to downshift aromatic proton signals (δ 7.5–8.5 ppm) due to electron withdrawal, contrasting with methyl (δ 2.15 ppm) and bromomethyl groups .

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 6-[(benzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde), and a urea/thiourea derivative. For the benzenesulfonylmethyl substituent, post-synthetic modifications, such as sulfonylation of a pre-formed dihydropyrimidine scaffold, may be required. Key parameters include acid catalysis (e.g., acetic acid), reflux conditions (~9 hours), and yields typically ranging from 68% to 74% for analogous derivatives .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for diagnostic protons (e.g., NH at δ 6.9–8.95 ppm, aromatic protons at δ 6.18–6.9 ppm) and carbons (e.g., carbonyl groups at δ 158–166 ppm) to verify regioselectivity and substituent positions .
  • HRMS : Confirm molecular ion peaks (e.g., [M + Na+] at m/z 359.17 for a methyl ester analog) .
  • Elemental analysis : Validate purity (e.g., C, H, N percentages within 0.05% of theoretical values) .

Q. How is X-ray crystallography applied to resolve the compound’s conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) reveals puckering in the tetrahydropyrimidine ring. For example, deviations of ~0.224 Å from planarity indicate a flattened boat conformation. Dihedral angles between aromatic rings (e.g., 80.94°) and hydrogen-bonding networks (C–H···O) further elucidate supramolecular packing .

Advanced Research Questions

Q. How do electronic effects of the benzenesulfonyl and 3,4,5-trimethoxyphenyl groups influence reactivity and regioselectivity?

The electron-withdrawing benzenesulfonyl group enhances electrophilicity at the C6 position, directing nucleophilic attacks. Conversely, the electron-donating methoxy groups on the aryl ring stabilize intermediates via resonance, favoring 1,4-dihydropyrimidine formation. Competitive pathways can be analyzed using DFT calculations to map charge distribution and transition states .

Q. What strategies resolve contradictions in biological activity data among structurally similar dihydropyrimidines?

Discrepancies in antimicrobial or antitumor activities often arise from variations in assay protocols (e.g., bacterial strains, concentration ranges). Standardized testing under CLSI guidelines and comparative SAR studies (e.g., substituting 3,4,5-trimethoxyphenyl with halogenated analogs) can isolate substituent-specific effects. For example, 3,4,5-trimethoxy derivatives show enhanced activity due to improved membrane permeability .

Q. How can computational modeling predict conformational dynamics and binding interactions?

  • Ring puckering analysis : Use Cremer-Pople parameters (e.g., amplitude q and phase φ) to quantify non-planarity in the tetrahydropyrimidine ring .
  • Docking studies : Simulate interactions with target proteins (e.g., tubulin for anticancer activity) using the trimethoxyphenyl group as a pharmacophore. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes .

Q. What crystallographic challenges arise from the compound’s sulfonyl and methoxy substituents?

The bulky benzenesulfonyl group may induce steric hindrance, complicating crystal packing. Co-crystallization with small molecules (e.g., acetic acid) or isostructural analogs (e.g., methyl instead of ethyl esters) can improve diffraction quality. Twinning and disorder in the methoxy groups require iterative refinement in SHELXL .

Methodological Considerations

Q. How is regioselectivity controlled during Biginelli synthesis?

Regioselectivity is governed by the aldehyde’s electronic profile. Electron-rich aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) favor cyclization at the β-ketoester’s carbonyl group. Monitoring via in situ FTIR for urea C=O stretching (1700–1750 cm⁻¹) ensures reaction progression. Post-synthetic modifications (e.g., sulfonylation) require anhydrous conditions to avoid hydrolysis .

Q. What experimental precautions mitigate decomposition during storage?

Store under inert atmosphere (N₂/Ar) at room temperature, avoiding moisture and light. For hygroscopic analogs, desiccants (e.g., silica gel) and amber vials prevent hydrolysis of ester/sulfonyl groups. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How are hydrogen-bonding networks characterized in crystal structures?

SHELXL-generated hydrogen-bond tables (e.g., D–H···A distances, angles) identify key interactions. For example, bifurcated C–H···O bonds (2.8–3.2 Å) form chains along the c-axis, stabilizing the lattice. Mercury software visualizes these networks and calculates packing coefficients .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.